molecular formula C12H6O5 B14451508 7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid CAS No. 73097-21-9

7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid

Cat. No.: B14451508
CAS No.: 73097-21-9
M. Wt: 230.17 g/mol
InChI Key: ALXQSYXREQVTGJ-UHFFFAOYSA-N
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Description

7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid is a complex organic compound with a unique structure that combines elements of furan and benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran derivatives with carboxylic acid precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research .

Properties

CAS No.

73097-21-9

Molecular Formula

C12H6O5

Molecular Weight

230.17 g/mol

IUPAC Name

7-oxofuro[3,2-g]chromene-2-carboxylic acid

InChI

InChI=1S/C12H6O5/c13-11-2-1-6-3-7-4-10(12(14)15)16-9(7)5-8(6)17-11/h1-5H,(H,14,15)

InChI Key

ALXQSYXREQVTGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=C21)C=C(O3)C(=O)O

Origin of Product

United States

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